molecular formula C10H10O4 B047668 Dimethyl isophthalate CAS No. 1459-93-4

Dimethyl isophthalate

Cat. No.: B047668
CAS No.: 1459-93-4
M. Wt: 194.18 g/mol
InChI Key: VNGOYPQMJFJDLV-UHFFFAOYSA-N
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Description

Dimethyl isophthalate is an organic compound with the chemical formula C10H10O4. It is a derivative of isophthalic acid and is commonly used as an intermediate in the synthesis of polyesters, particularly for high-quality fibers and polyester films. This compound is also utilized as a plasticizer in various industrial applications, including coatings, inks, and adhesives .

Preparation Methods

Dimethyl isophthalate is synthesized through the esterification of isophthalic acid with methanol. The reaction typically involves heating isophthalic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction mixture is refluxed until the isophthalic acid dissolves completely. After the reaction is complete, methanol is recovered, and the reaction mixture is neutralized with sodium carbonate solution to a pH of 7-8. The product is then filtered and dried to obtain this compound .

Industrial production methods follow a similar process but are optimized for large-scale production. The use of continuous reactors and efficient recovery systems for methanol and other by-products ensures high yield and purity of the final product .

Chemical Reactions Analysis

Dimethyl isophthalate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to isophthalic acid and methanol.

    Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol, often catalyzed by a strong acid or base.

    Reduction: this compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include isophthalic acid, methanol, and various substituted derivatives .

Scientific Research Applications

Dimethyl isophthalate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of polyesters and other polymers.

    Biology: this compound is used in the synthesis of various biologically active compounds.

    Medicine: Due to its purity, this compound serves as an intermediate in the production of pharmaceutical compounds.

    Industry: Apart from its use as a plasticizer, this compound is employed in the production of coatings, inks, and adhesives.

Comparison with Similar Compounds

Dimethyl isophthalate is similar to other phthalate esters, such as dimethyl phthalate and dimethyl terephthalate. it has unique properties that distinguish it from these compounds:

    Dimethyl Phthalate: This compound is used as an insect repellent and plasticizer.

    Dimethyl Terephthalate: This compound is primarily used in the production of polyethylene terephthalate (PET) and other polyesters.

The unique structure of this compound allows it to serve specific roles in polyester synthesis and other industrial applications, making it a valuable compound in various fields .

Properties

IUPAC Name

dimethyl benzene-1,3-dicarboxylate
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InChI

InChI=1S/C10H10O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h3-6H,1-2H3
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InChI Key

VNGOYPQMJFJDLV-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CC(=CC=C1)C(=O)OC
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Molecular Formula

C10H10O4
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DSSTOX Substance ID

DTXSID8027402
Record name Dimethyl isophthalate
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Molecular Weight

194.18 g/mol
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Physical Description

Other Solid, Solid; [HSDB] Chips; [MSDSonline]
Record name 1,3-Benzenedicarboxylic acid, 1,3-dimethyl ester
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Boiling Point

282 °C
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Flash Point

280 °F (138 °C) (Closed cup)
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Solubility

Slightly soluble in alcohol., In water, 290 mg/L, temperature not specified
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Density

1.194 g/cu cm at 20 °C
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Vapor Pressure

0.00963 [mmHg], 9.63X10-3 mm Hg at 25 °C /estimated/
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Color/Form

Needles from dilute alcohol, ... Solid at room temperature.

CAS No.

1459-93-4
Record name Dimethyl isophthalate
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Melting Point

67.5 °C
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Synthesis routes and methods I

Procedure details

Following the general procedure of Example 9, a slurry of 7.46 parts isophthalic acid in 80 parts dry dichloromethane was added to a mixture of 7.91 parts pyridine and 9.77 parts phosgene in 210 parts dry dichloromethane at 25° to 30° C. The ratio of equivalents of pyridine base/COOH acid group was 1.10. After carrying out the reaction and esterifying the resulting diacid chloride by the procedure described in Example 1 there was obtained a 100% yield of dimethyl isophthalate corresponding to a 100% yield of isophthaloyl chloride formed initially in the reaction.
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Synthesis routes and methods II

Procedure details

The block copolyester is sold by E. I. du Pont de Nemours and Company and is characterized by a melt index (2160 g./200° C.) of 6-8, a TMA S.P. of 144° C. and a DTA crystalline M.P. of 154° C. The 1,4-butanediol/PTMEG mole ratio is 5.0 and the dimethylterephthalate to total phthalate ratio is 0.78.
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Synthesis routes and methods III

Procedure details

Using General Procedure A: Reaction of (S)-(3,5-Dimethyl-pyridin-2-ylmethyl)-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine, 4-bromomethyl-isophthalic acid dimethyl ester (Egbertson, M. S. et al. Bioorg. Med. Chem. Lett. 1996, 6, 2519-2524), DIPEA and KI in CH3CN gave 4-1[(3,5-dimethyl-pyridin-2-ylmethyl)-(5,6,7,8-tetrahydro-quinolin-8-yl)-amino]-methyl}-isophthalic acid dimethyl ester as a tan oily foam. 1H NMR (CDCl3) δ 1.64 (m, 1H), 2.01 (m, 2H), 2.14 (s+m, 4H), 2.27 (s, 3H), 2.68 (m, 1H), 2.79 (m, 1H), 3.89 (s, 6H), 3.92 (s, 2H), 4.09 (t, 1H, J=6.0 Hz), 4.26 (m, 2H), 6.97 (s, 1H), 7.03 (m, 1H), 7.30 (d, 1H, J=9.0 Hz), 7.89 (dd, 2H, J=7.5, 4.5 Hz), 8.02 (s, 1H), 8.25 (s, 1H), 8.50 (d, 1H, J=3.0 Hz). 13C NMR (CDCl3) δ 18.1, 18.7, 22.2, 26.8, 29.7, 52.5, 54.7, 57.1, 63.3, 121.9, 128.0, 130.7, 131.4, 131.9, 133.3, 134.5, 136.7, 138.8, 146.3, 148.5, 166.8, 168.1. HPLC: 96%. ES-MS m/z 474 [M+H]+, 496 [M+Na]+. Anal. Calcd. for C28H31N3O4.1.1H2O: C, 68.30; H, 6.59; N, 8.53. Found: C, 68.23; H, 6.41; N, 8.60.
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(S)-(3,5-Dimethyl-pyridin-2-ylmethyl)-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of dimethyl isophthalate?

A1: this compound has a molecular formula of C10H10O4 and a molecular weight of 194.18 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ various spectroscopic techniques to characterize DMIP, including Infrared (IR) spectroscopy [, , ], 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy [, , , ], and Gas Chromatography-Mass Spectrometry (GC-MS) []. These methods provide valuable information about the compound's structure and purity.

Q3: How does the structure of this compound affect its compatibility and performance in polyester synthesis?

A3: The meta-linked structure of DMIP influences the properties of polyesters compared to its isomers. Incorporating DMIP into poly(ethylene terephthalate) (PET) improves barrier properties to gases like oxygen and carbon dioxide, although less effectively than dimethyl terephthalate (DMT) at the same loading []. This difference arises from the distinct effects of the isomers on polymer chain packing and free volume. Similarly, increasing DMIP content in PET/PEI copolymers progressively alters tensile mechanical properties []. The non-linearity of the isophthalate unit, compared to the para-linked terephthalate unit, also disrupts mesophase formation and crystallinity in thermotropic polyesters [].

Q4: Can this compound be used in the production of polyurethane foams?

A4: Yes, the residue from dimethyl terephthalate/dimethyl isophthalate recrystallization, containing a high percentage of DMIP, can be utilized in the production of polyurethane foams. Treating the residue with diethyl phosphite introduces hydroxyl groups, enabling its use in oligoester alcohol synthesis. These oligoester alcohols are suitable for producing solid polyurethane foams with improved flame retardancy and thermal stability [, ].

Q5: Have computational methods been employed to study this compound?

A6: Yes, computational chemistry plays a role in understanding DMIP's properties and behavior. Density Functional Theory (DFT) calculations have been used to investigate the atmospheric pressure chemical ionization (APCI) mechanism of DMIP and its isomers []. These calculations provide insights into the formation of different ion clusters and their relative stabilities, shedding light on the ionization process and potential analytical applications.

Q6: How do structural modifications to this compound affect its biodegradability?

A7: The position of the methyl ester groups on the benzene ring significantly impacts DMIP's biodegradability. Studies on the biodegradation of DMIP and its isomers by microorganisms indicate that the meta isomer (DMIP) is more resistant to degradation compared to the ortho (DMP) and para (DMT) isomers [, , ]. This difference arises from the specificity of microbial enzymes involved in hydrolyzing the ester bonds, highlighting the importance of structural considerations in designing biodegradable compounds.

Q7: What is the environmental fate of this compound, and how is it degraded?

A8: this compound is an endocrine-disrupting chemical commonly found in various environmental compartments. Biodegradation by microorganisms, particularly bacteria and fungi, represents a major route for DMIP degradation in the environment [, , ]. Studies have identified specific bacterial and fungal species capable of degrading DMIP, primarily through the hydrolysis of ester bonds. Understanding these degradation pathways is crucial for developing effective bioremediation strategies and mitigating DMIP's environmental impact.

Q8: Are there any substitutes for this compound with potentially lower environmental impact?

A9: Research into alternatives for DMIP with reduced environmental impact is ongoing. Factors driving the search for substitutes include concerns over endocrine-disrupting effects and the persistence of DMIP in the environment. Identifying and evaluating alternatives require a comprehensive assessment of their performance, cost, and overall environmental profile []. Developing sustainable and environmentally friendly alternatives to DMIP is essential for reducing its potential adverse effects.

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